molecular formula C10H11N3O B1410999 2-(But-2-ynyloxy)pyridine-4-carboximidamide CAS No. 1924322-09-7

2-(But-2-ynyloxy)pyridine-4-carboximidamide

Cat. No.: B1410999
CAS No.: 1924322-09-7
M. Wt: 189.21 g/mol
InChI Key: FRAPVIYOFGOKCX-UHFFFAOYSA-N
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Description

2-(But-2-ynyloxy)pyridine-4-carboximidamide is a pyridine derivative featuring a carboximidamide group at the 4-position and a but-2-ynyloxy substituent at the 2-position. The but-2-ynyloxy group introduces an alkyne ether moiety, which may enhance electronic conjugation and influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-but-2-ynoxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-3-6-14-9-7-8(10(11)12)4-5-13-9/h4-5,7H,6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAPVIYOFGOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(But-2-ynyloxy)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with but-2-ynyloxy reagents under specific conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(But-2-ynyloxy)pyridine-4-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(But-2-ynyloxy)pyridine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting specific biochemical reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight Key Properties Applications/Notes
2-(But-2-ynyloxy)pyridine-4-carboximidamide But-2-ynyloxy Not reported Inferred: Moderate solubility (similar to polymer analogs), potential NLO activity Optoelectronic materials (inferred)
2-(2-Phenylethoxy)pyridine-4-carboximidamide Phenylethoxy Not reported Likely higher lipophilicity due to aromatic group; reduced conjugation vs. alkyne Biological targeting (speculative)
2-[(2-Chlorophenyl)sulfanyl]pyridine-4-carboximidamide Chlorophenylsulfanyl 263.75 g/mol Sulfur enhances polarizability; electron-withdrawing Cl may stabilize charge Catalyst or ligand design
Pyridine-4-carboximidamide hydrochloride None (parent compound HCl salt) 157.6 g/mol High solubility in polar solvents; hygroscopic; irritant Chemical intermediate
Poly(2,5-bis(but-2-ynyloxy) benzoate) Bis(but-2-ynyloxy) polymer 12,560 (Mn) χzzz(2) = 280±10 pm V⁻¹; Td = 247°C; Tg = 106°C; good film-forming ability NLO devices
Key Observations:
  • However, the polymer with bis(but-2-ynyloxy) groups demonstrates superior χ(2) coefficients, suggesting monomeric derivatives may require further functionalization for high-performance applications .
  • Solubility : The hydrochloride salt () exhibits high polarity and hygroscopicity, whereas the but-2-ynyloxy analog’s alkyne ether moiety may balance solubility in organic and aqueous media.
  • Thermal Stability: The polymer analog decomposes at ~247°C, while monomeric derivatives (e.g., hydrochloride salt) likely have lower thermal thresholds due to reduced molecular weight .

Biological Activity

Overview

2-(But-2-ynyloxy)pyridine-4-carboximidamide is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound exhibits a range of pharmacological effects, primarily due to its structural characteristics, which allow it to interact with various biological targets. Research has focused on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The biological activity of 2-(But-2-ynyloxy)pyridine-4-carboximidamide is largely attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It is believed to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the cellular metabolism.
  • Receptor Interaction : It can bind to various receptors, influencing physiological responses.
  • Gene Expression Modulation : By interacting with transcription factors, it may affect gene expression patterns crucial for cell proliferation and differentiation.

Antimicrobial Properties

Research indicates that 2-(But-2-ynyloxy)pyridine-4-carboximidamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves:

  • Membrane Disruption : The compound integrates into microbial membranes, increasing permeability and leading to cell lysis.
  • Enzyme Inhibition : It inhibits key metabolic enzymes in pathogens, disrupting their normal functions.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against pathogens
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionDisruption of metabolic pathways

Case Studies

  • Antimicrobial Activity Evaluation :
    A study evaluated the antimicrobial efficacy of 2-(But-2-ynyloxy)pyridine-4-carboximidamide against various pathogens. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Synthesis and Characterization of Metal Complexes :
    Researchers synthesized metal complexes of this compound to enhance its biological activity. These complexes demonstrated improved efficacy against cancer cell lines compared to the parent compound.
  • Comparative Toxicity Studies :
    Comparative studies indicated that while 2-(But-2-ynyloxy)pyridine-4-carboximidamide exhibits potent biological activities, it also has a dose-dependent toxicity profile. Lower concentrations were effective without significant cytotoxicity, while higher doses resulted in adverse effects on normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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